Bis(trifluoromethyl)disulfide
CAS No.: 372-64-5
Cat. No.: VC1711308
Molecular Formula: C2F6S2
Molecular Weight: 202.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 372-64-5 |
|---|---|
| Molecular Formula | C2F6S2 |
| Molecular Weight | 202.15 g/mol |
| IUPAC Name | trifluoro-(trifluoromethyldisulfanyl)methane |
| Standard InChI | InChI=1S/C2F6S2/c3-1(4,5)9-10-2(6,7)8 |
| Standard InChI Key | CGMFFOXAQVRUAZ-UHFFFAOYSA-N |
| SMILES | C(F)(F)(F)SSC(F)(F)F |
| Canonical SMILES | C(F)(F)(F)SSC(F)(F)F |
| Boiling Point | 34.6 °C |
Introduction
Fundamental Properties and Structure
Bis(trifluoromethyl)disulfide is a fluorinated organosulfur compound with the chemical formula C₂F₆S₂, consisting of two trifluoromethyl groups connected by a disulfide bond (CF₃-S-S-CF₃). This relatively simple structure belies the compound's complex reactivity profile and significant biological impact.
The disulfide bridge serves as the reactive center of the molecule, facilitating various transformation reactions, while the trifluoromethyl groups contribute to its high electronegativity and lipophilicity. These characteristics make bis(trifluoromethyl)disulfide particularly valuable in synthetic chemistry, especially for introducing trifluoromethylthio groups into organic molecules .
Physical and Chemical Properties
Bis(trifluoromethyl)disulfide exists as a volatile liquid under standard conditions. Its physical properties are summarized in Table 1 below:
The compound is characterized by its extreme volatility, with a low boiling point of approximately 34.6°C at standard pressure. This property necessitates special handling procedures when using the compound in laboratory settings .
Synthesis Methods
Several approaches have been developed for the synthesis of bis(trifluoromethyl)disulfide, reflecting its importance in chemical research and applications.
Traditional Synthesis Methods
The traditional synthesis of bis(trifluoromethyl)disulfide involves the reaction of perchloromethyl mercaptan or thiophosgene with sodium fluoride . This method, while effective, presents significant challenges due to the volatile and toxic nature of both the reactants and the product.
Another documented approach involves the production of bis(trifluoromethyl)disulfide as a byproduct in reactions involving trifluoromethylthiocopper with perfluoro-2-(trifluoromethyl)-propene . This reaction pathway demonstrates the complex chemistry associated with perfluorinated compounds.
Modern Ex-Situ Generation
A significant advancement in the handling and application of bis(trifluoromethyl)disulfide has been the development of ex-situ generation methods. A notable protocol reported in the European Journal of Organic Chemistry involves the generation of bis(trifluoromethyl)disulfide from the commercially available Langlois reagent (sodium trifluoromethanesulfinate) .
This method utilizes a two-chamber reactor system with triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) as activators. The reaction proceeds in a single step, creating the toxic and volatile bis(trifluoromethyl)disulfide in a contained environment that allows for safe handling and immediate application in subsequent transformations .
The development of this ex-situ generation technique represents a significant improvement in the practical application of bis(trifluoromethyl)disulfide, addressing the safety concerns associated with its handling while maximizing its synthetic utility.
Reactivity and Chemical Behavior
Bis(trifluoromethyl)disulfide exhibits diverse reactivity patterns that make it valuable in various synthetic applications.
General Reactivity
The compound serves as a versatile reagent for introducing the trifluoromethylthio group into organic molecules. It can participate in electrophilic, nucleophilic, and radical trifluoromethylthiolation reactions, demonstrating its synthetic versatility .
The disulfide bond in bis(trifluoromethyl)disulfide is relatively weak compared to carbon-sulfur bonds, facilitating homolytic cleavage to generate reactive trifluoromethylthio radicals. This property is exploited in various radical-mediated transformations .
Copper-Catalyzed Cross-Coupling Reactions
One of the most significant applications of bis(trifluoromethyl)disulfide is in copper-catalyzed cross-coupling reactions with aryl boronic acids. These transformations enable the synthesis of trifluoromethylthio-substituted aryl products with good to excellent yields .
The reaction mechanism likely involves the coordination of the disulfide to the copper catalyst, followed by oxidative addition and subsequent transmetalation with the boronic acid. The final reductive elimination step delivers the desired trifluoromethylthio-substituted product .
Formation of Stable Ionic Salts
Research has demonstrated that bis(trifluoromethyl)disulfide can be reduced using tetrakis(dimethylamino)ethylene (TDAE) to form stable ionic trifluoromethanethiolate salts such as TDAE²⁺2SCF₃⁻ and TDAE²⁺SCF₃⁻Cl⁻ .
These salts have been characterized by X-ray structural analysis and cyclic voltammetry, providing valuable insights into the electronic properties of the trifluoromethylthiolate anion. The stability of these salts up to their melting points makes them useful reagents for various synthetic applications .
Recent Research Developments
Recent research on bis(trifluoromethyl)disulfide has focused on developing safer handling methods and expanding its synthetic applications.
Ex-Situ Generation Methodologies
A significant advancement reported in the European Journal of Organic Chemistry involves the one-step synthesis of bis(trifluoromethyl)disulfide from the commercial Langlois reagent using PPh₃ and N-bromosuccinimide as activators . This method addresses the safety concerns associated with handling this toxic and volatile compound while maintaining its synthetic utility.
The ex-situ generation approach has been successfully applied to various trifluoromethylthiolation reactions, demonstrating its versatility and practical value in synthetic chemistry .
Copper-Catalyzed Transformations
Recent research has focused on developing copper-catalyzed cross-coupling reactions using bis(trifluoromethyl)disulfide as a trifluoromethylthiolating agent. These methodologies enable the efficient synthesis of trifluoromethylthio-substituted aryl compounds, which are valuable building blocks in pharmaceutical development .
The copper-catalyzed approach offers several advantages, including mild reaction conditions, good functional group tolerance, and applicability to a wide range of aryl boronic acid substrates .
Ionic Salt Formation
Research published in the Royal Society of Chemistry journals has explored the formation of stable ionic salts from bis(trifluoromethyl)disulfide through reduction with tetrakis(dimethylamino)ethylene (TDAE) . These salts, characterized by X-ray structural analysis, represent an important development in the chemistry of trifluoromethylthiolate anions and offer new avenues for synthetic applications .
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